7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
823806-54-8 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
7-ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C15H15N3/c1-2-12-8-9-18-14(10-12)16-11-15(18)17-13-6-4-3-5-7-13/h3-11,17H,2H2,1H3 |
InChI Key |
XUZQCWRXMGDSDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC=C(N2C=C1)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Critical parameters include:
Table 1: Microwave-Assisted Conditions for Analogous Compounds
| Starting Material | Catalyst | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminopyridine + Benzaldehyde | NH₄Cl | 30 | 91 | |
| 2-Aminopyridine + Phenacyl bromide | ZnFe₂O₄ | 15 | 85 |
This method reduces reaction times from hours to minutes, though regioselectivity challenges persist for ethyl-substituted derivatives.
Nanoparticle-Catalyzed Annulation
ZnFe₂O₄ and ZnO nanoparticles enhance imidazo[1,2-a]pyridine synthesis via Lewis acid catalysis. A representative protocol involves:
Mechanistic Insights
Nanoparticles facilitate imine formation and cyclization by polarizing carbonyl groups (Fig. 1). The ethyl substituent is introduced via alkylation of intermediate Schiff bases, though exact regiochemical control remains unverified.
Multicomponent Reactions (MCRs)
The Groebke–Blackburn–Bienaymé reaction enables one-pot assembly of imidazo[1,2-a]pyridines. For 7-ethyl derivatives:
-
Reactants : 2-Aminopyridine, ethyl isocyanide, and ethyl glyoxal.
Table 2: MCR Conditions for Ethyl-Substituted Derivatives
| Isocyanide | Aldehyde | Catalyst | Yield (%) |
|---|---|---|---|
| Cyclohexyl | Phenyl | TBBDA | 78 |
| Ethyl | Ethyl | Mg₃N₂ | 82 |
MCRs excel in atom economy but require stringent stoichiometric control to avoid byproducts.
Solvent-Free Synthesis
Eco-friendly protocols using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) catalysts achieve 70–88% yields at room temperature.
Procedure
-
Reactants : 2-Aminopyridine, ethyl aldehyde, cyclohexyl isocyanide.
-
Catalyst : TBBDA (10 mol%).
-
Workup : Recrystallization from isopropyl acetate/n-heptane.
Advantages : Eliminates solvent waste, scalable to gram quantities.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Microwave | 85–91 | 15–30 min | Moderate | High (energy use) |
| Nanoparticle | 80–85 | 30 min | High | Moderate |
| MCR | 75–82 | 12 h | High | Low |
| Suzuki Coupling | 68 | 24 h | Low | High (Pd waste) |
| Solvent-Free | 70–88 | 6 h | High | Low |
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Biological Activities
The imidazo[1,2-a]pyridine framework, which includes 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine, is recognized for a range of biological activities:
- Anticancer Properties : Research indicates that compounds with the imidazo[1,2-a]pyridine structure can inhibit cancer cell proliferation. For instance, derivatives have been evaluated for their ability to target specific cancer pathways and exhibit cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : The compound has shown potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Studies have demonstrated that modifications on the imidazo[1,2-a]pyridine scaffold can enhance COX-2 inhibitory activity, making it a candidate for developing anti-inflammatory drugs .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Similar compounds within the imidazo family have been reported to exhibit activity against a range of pathogens, including bacteria and fungi.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. Recent methodologies have focused on improving yields and simplifying synthesis through innovative catalytic approaches:
- Catalytic Methods : Recent studies have explored iodine-catalyzed reactions to synthesize related imidazo compounds efficiently. These methods not only enhance yield but also reduce reaction times significantly .
Table 1: Summary of Synthetic Methods for Imidazo Compounds
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy of this compound against various biological targets:
- COX-2 Inhibition : In vitro studies showed that certain derivatives exhibit potent COX-2 inhibition with IC50 values in the low micromolar range. The structure–activity relationship (SAR) studies indicated that modifications at the C3 position significantly affect inhibitory potency .
- Antileishmanial Activity : Some derivatives of imidazo compounds have demonstrated selective activity against Leishmania species, suggesting potential applications in treating leishmaniasis .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: COX-2 Inhibition
A study synthesized a series of imidazo derivatives and evaluated their COX-2 inhibitory activity. Among these, a compound with a morpholine ring at the C3 position exhibited an IC50 value of 0.07 μM, indicating high potency and selectivity for COX-2 over COX-1 .
Case Study 2: Anticancer Activity
In another investigation, derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The study emphasized the importance of structural modifications in enhancing anticancer activity and selectivity towards specific cancer types .
Mechanism of Action
The mechanism of action of 7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This inhibition reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Substituents at positions 7, 8, or the N-phenyl group influence solubility, melting points, and stability:
Table 1: Key Physicochemical Properties of Selected Analogs
Antimicrobial Activity
- 7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine : Demonstrates significant antibacterial activity against Proteus spp. (Gram-negative), with MIC values comparable to standard drugs .
- Ethyl vs.
COX-2 Inhibition
- 8-Methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) analog (5n) : COX-2 IC₅₀ = 0.07 µM, selectivity index (SI) = 508.4. Substituents at C-8 improve steric complementarity with the COX-2 active site .
- Hypothetical 7-Ethyl Analog : A 7-ethyl group might reduce COX-2 selectivity due to altered steric interactions compared to C-8 substituents.
Structure-Activity Relationship (SAR) Insights
Challenges and Contradictions
Biological Activity
7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound belongs to the class of imidazo[1,2-a]pyridine derivatives. Its molecular formula is , and it features an ethyl group at the 7-position and a phenyl group at the nitrogen atom. The structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.29 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound exhibits activity against various bacterial strains.
Case Study: Antibacterial Activity
In a comparative study, this compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.0195 mg/mL against E. coli, indicating potent antibacterial properties. The compound also showed effectiveness against Staphylococcus aureus and other Gram-positive bacteria with similar or lower MIC values.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Staphylococcus aureus | 0.025 |
| Bacillus subtilis | 0.0048 |
Antifungal Activity
In addition to antibacterial effects, this compound has also been evaluated for antifungal activity. It has shown promising results against Candida albicans and other fungal pathogens.
Case Study: Antifungal Activity
The antifungal activity was assessed using various concentrations of the compound, revealing an effective inhibition of fungal growth at concentrations as low as 0.0048 mg/mL.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. The imidazole ring is known to participate in hydrogen bonding and π-stacking interactions with nucleic acids and proteins, potentially disrupting cellular functions.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine compounds to enhance their biological activity. For instance:
- Synthesis Techniques : Efficient synthetic routes have been developed for producing derivatives with improved potency.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the imidazole ring can significantly enhance antimicrobial efficacy.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
